[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
CAS No.: 908601-49-0
Cat. No.: VC0007160
Molecular Formula: C₃₂H₃₆ClN₅O₃
Molecular Weight: 574.1 g/mol
* For research use only. Not for human or veterinary use.
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride - 908601-49-0](/images/no_structure.jpg)
CAS No. | 908601-49-0 |
---|---|
Molecular Formula | C₃₂H₃₆ClN₅O₃ |
Molecular Weight | 574.1 g/mol |
IUPAC Name | [6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride |
Standard InChI | InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+; |
Standard InChI Key | VPWVEPYFVFBHQR-XKFLBXONSA-N |
Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl |
SMILES | CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl |
Canonical SMILES | CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl |
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, [6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone hydrochloride, reflects its intricate architecture . Key identifiers include:
The stereochemistry at the piperazine ring (3R,5S) and the oxadiazole substituent’s position are critical for its biological activity .
Synthesis and Purification
Synthetic Routes
The synthesis of SB-616234-A involves multistep organic reactions, as extrapolated from analogous compounds . A representative pathway includes:
-
Formation of the oxadiazole ring: Cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃) at 120°C .
-
Coupling of dihydroindole-piperazine: Mitsunobu or Ullmann coupling to attach the cis-3,5-dimethylpiperazine moiety to the dihydroindole core .
-
Methanone bridge installation: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the biphenyl-oxadiazole system .
Purification and Quality Control
Purification typically employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/ammonium acetate buffer (40:60 v/v) mobile phase . Final purity exceeds 97%, as validated by analytical HPLC with UV detection at 254 nm .
Pharmacological Properties
Receptor Binding Profile
SB-616234-A demonstrates nanomolar affinity for human 5-HT1B receptors (pKi = 8.3 ± 0.2) expressed in CHO cells . Selectivity screening reveals >100-fold preference over 5-HT1A, 5-HT2A, and dopamine D2 receptors, though moderate activity persists at 5-HT1D subtypes (pKi = 6.6 ± 0.1) .
Receptor | pKi (Mean ± SEM) | Species |
---|---|---|
5-HT1B | 8.3 ± 0.2 | Human |
5-HT1D | 6.6 ± 0.1 | Human |
5-HT1A | <5.0 | Rat |
Functional Activity
In cAMP accumulation assays, SB-616234-A acts as a competitive antagonist, reversing 5-carboxamidotryptamine (5-CT)-mediated inhibition with an IC50 of 3.2 nM . Oral bioavailability in preclinical models exceeds 50%, with a plasma half-life of 2.3 hours in rats .
Applications in Neuroimaging
Parameter | Value |
---|---|
Radiochemical purity | >99% |
Molar activity | 74–111 GBq/μmol |
Brain uptake (SUV) | 2.8 ± 0.4 at 30 min post-injection |
This tracer enables noninvasive assessment of receptor occupancy during drug development .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume